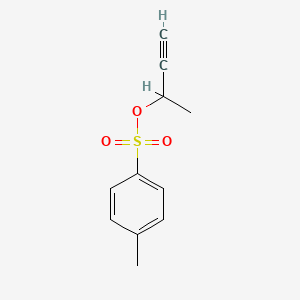

but-3-yn-2-yl 4-methylbenzenesulfonate

Descripción general

Descripción

but-3-yn-2-yl 4-methylbenzenesulfonate: is an organic compound with the molecular formula C11H12O3S and a molecular weight of 224.28 g/mol . It is a white to gray to brown powder or crystal that is soluble in various organic solvents . This compound is widely used as a reagent in organic synthesis due to its ability to participate in various chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: but-3-yn-2-yl 4-methylbenzenesulfonate can be synthesized through the esterification of p-Toluenesulfonic Acid with 1-Butyn-3-ol . The reaction typically involves the use of an acid catalyst and an aprotic solvent such as pyridine. The reaction conditions are generally mild, often conducted at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: but-3-yn-2-yl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the sulfonate group is replaced by a nucleophile.

Elimination Reactions: It can also undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Elimination Reactions: These reactions often require strong bases such as potassium tert-butoxide and are conducted at elevated temperatures.

Major Products:

Nucleophilic Substitution: The major products are substituted alkanes or alkenes depending on the nucleophile used.

Elimination Reactions: The major products are alkenes.

Aplicaciones Científicas De Investigación

Chemistry: but-3-yn-2-yl 4-methylbenzenesulfonate is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds . It is also employed in click chemistry and other cycloaddition reactions .

Biology and Medicine: In biological research, this compound is used to modify biomolecules and study their interactions . It is also investigated for its potential use in drug delivery systems .

Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals .

Mecanismo De Acción

The mechanism of action of but-3-yn-2-yl 4-methylbenzenesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions . The sulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles . In elimination reactions, the compound can form alkenes through the removal of the sulfonate group .

Comparación Con Compuestos Similares

- p-Toluenesulfonic Acid Methyl Ester

- p-Toluenesulfonic Acid Ethyl Ester

- p-Toluenesulfonic Acid Propyl Ester

Comparison: Compared to its similar compounds, but-3-yn-2-yl 4-methylbenzenesulfonate is unique due to the presence of the alkyne group, which allows it to participate in a wider range of chemical reactions . The alkyne group also provides additional reactivity, making it a valuable reagent in organic synthesis .

Actividad Biológica

But-3-yn-2-yl 4-methylbenzenesulfonate, also known as 3-butynyl p-toluenesulfonate, is an organic compound that has garnered attention due to its potential applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a propargyl group, which is known for its reactivity and ability to participate in various chemical transformations. This article explores the biological activity of this compound, including its role as an intermediate in drug development and its safety profile.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C₁₁H₁₂O₃S |

| Molecular Weight | 224.28 g/mol |

| CAS Number | 23418-85-1 |

| Appearance | Clear liquid |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily arises from its use as a linker in antibody-drug conjugates (ADCs). ADCs are designed to deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy tissues. The compound acts as a cleavable linker that can release the drug upon reaching the target site, enhancing therapeutic efficacy while reducing side effects .

In Vitro Studies

In vitro studies have indicated that this compound can effectively facilitate the synthesis of ADCs. For instance, it has been used in the development of novel cancer therapies that target specific tumor markers. The compound's ability to form stable conjugates with antibodies allows for precise drug delivery, which is crucial in oncology .

Case Studies

- Antibody-Conjugated Drugs : Research has demonstrated that ADCs utilizing this compound as a linker exhibit significant cytotoxicity against various cancer cell lines. In one study, ADCs targeting HER2-positive breast cancer cells showed enhanced apoptosis rates compared to unconjugated drugs .

- Safety and Toxicology : The safety profile of this compound indicates potential irritancy. Risk codes associated with this compound suggest it may cause irritation to the eyes, respiratory system, and skin upon exposure, necessitating proper handling procedures in laboratory settings .

Applications in Drug Development

This compound serves as a versatile intermediate in organic synthesis. Its utility extends beyond ADCs; it is also involved in the synthesis of various biologically active compounds and pharmaceuticals. The ability to modify its structure opens avenues for creating new therapeutic agents with improved efficacy and specificity.

Propiedades

IUPAC Name |

but-3-yn-2-yl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3S/c1-4-10(3)14-15(12,13)11-7-5-9(2)6-8-11/h1,5-8,10H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWRDBUBKBUYLQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC(C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53487-52-8 | |

| Record name | but-3-yn-2-yl 4-methylbenzene-1-sulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.